1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol
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Overview
Description
1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 3-chloropyrazine with piperidin-4-ol under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The mixture is stirred at a controlled temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the CCR5 receptor and preventing the entry of the virus into host cells . This interaction is mediated through a strong salt-bridge interaction between the basic nitrogen atom in the piperidine ring and the receptor .
Comparison with Similar Compounds
1-((3-Chloropyrazin-2-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidin-4-ol derivatives: These compounds share a similar piperidine core structure and exhibit various biological activities.
Pyrazine derivatives: Compounds with a pyrazine ring often have antimicrobial and antiviral properties.
CCR5 antagonists: Other CCR5 antagonists, such as maraviroc, also block the CCR5 receptor and are used in HIV treatment.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazine moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-[(3-chloropyrazin-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14ClN3O/c11-10-9(12-3-4-13-10)7-14-5-1-8(15)2-6-14/h3-4,8,15H,1-2,5-7H2 |
InChI Key |
PPMLODPQSYMCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=NC=CN=C2Cl |
Origin of Product |
United States |
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